(3-Chlorophenyl)(phenyl)methanol
Overview
Description
(3-Chlorophenyl)(phenyl)methanol is a compound that features a chlorophenyl and a phenyl group attached to a methanol backbone. While the specific compound is not directly studied in the provided papers, related compounds with chlorophenyl groups have been investigated for their chemical properties and reactivity.
Synthesis Analysis
The synthesis of compounds related to (3-Chlorophenyl)(phenyl)methanol involves photochemical reactions. For instance, the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones in methanol under UV-light leads to the formation of angular pentacyclic compounds, with the phenyl moiety influencing the yield of the dihydro products . This suggests that the presence of a phenyl group, as in (3-Chlorophenyl)(phenyl)methanol, could affect the outcome of photochemical syntheses.
Molecular Structure Analysis
The molecular structure of a related compound, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, has been determined using NMR, IR, MS spectra, and X-ray diffraction crystallography . The presence of chlorophenyl groups in this compound may offer insights into the structural aspects of (3-Chlorophenyl)(phenyl)methanol, such as potential intermolecular interactions and crystal packing.
Chemical Reactions Analysis
Chlorophenyl compounds undergo various chemical reactions. For example, the chlorination of αβ-unsaturated carbonyl compounds in methanol involves trans-addition reactions and the formation of carbocations, which are captured by the solvent . This information could be relevant to understanding the reactivity of the chlorophenyl group in (3-Chlorophenyl)(phenyl)methanol.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds can be influenced by their interactions with solvents. The study of 3-chloro-N-phenyl-phthalimide in acetone and methanol mixtures reveals that solubility and preferential solvation depend on the polarity of the solvent mixture . This could imply that (3-Chlorophenyl)(phenyl)methanol's solubility and interactions with solvents may also be affected by similar factors.
Scientific Research Applications
Synthesis Techniques : A study demonstrated the synthesis of ketones like (2-chlorophenyl)(phenyl)methanones through the Friedel–Crafts acylation reaction, highlighting the use of microwave heating to improve yields and the utilization of less toxic catalysts like FeCl3 (Mahdi et al., 2011).
Crystal Structure Analysis : The crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was studied, revealing the molecular conformation and packing stabilized by intermolecular interactions (Dong & Huo, 2009).
Thermodynamic and Solvation Properties
Studies have also focused on understanding the thermodynamic behavior and solvation properties of similar compounds:
Thermodynamics in Solvents : The thermodynamic properties of compounds like 3-chloro-N-phenyl-phthalimide in mixed solvents were analyzed, offering insights into solvation behavior and solvent interactions (Areiza Aldana et al., 2016).
Solvation and Preferential Solvation : The preferential solvation of similar compounds by different solvents was studied, demonstrating how solvation dynamics can vary based on the solvent's polarity (Areiza Aldana et al., 2016).
Spectroscopic and Quantum Chemical Analysis
Detailed spectroscopic and quantum chemical analyses have been conducted on compounds structurally related to (3-Chlorophenyl)(phenyl)methanol:
- Spectroscopic and Quantum Chemical Studies : Molecular structure, spectroscopic properties, and quantum chemical analyses were performed on structurally related compounds, highlighting their electronic properties and interaction potentials (Sivakumar et al., 2021).
Catalysis and Chemical Reactions
(3-Chlorophenyl)(phenyl)methanol derivatives have been used as intermediates in various chemical reactions, demonstrating their versatility in organic synthesis:
- Catalysis and Synthesis Reactions : Studies have explored the use of related compounds as intermediates in catalyzed reactions, contributing to the synthesis of complex molecular structures (Reddy et al., 2012).
Safety And Hazards
“(3-Chlorophenyl)(phenyl)methanol” is associated with several hazard statements, including H303 (may be harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(3-chlorophenyl)-phenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCJHFYXAPQYLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341089 | |
Record name | 3-Chlorobenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(phenyl)methanol | |
CAS RN |
63012-03-3 | |
Record name | 3-Chlorobenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chlorophenyl)(phenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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